Cas no 12022-99-0 (Ferrosilicon)

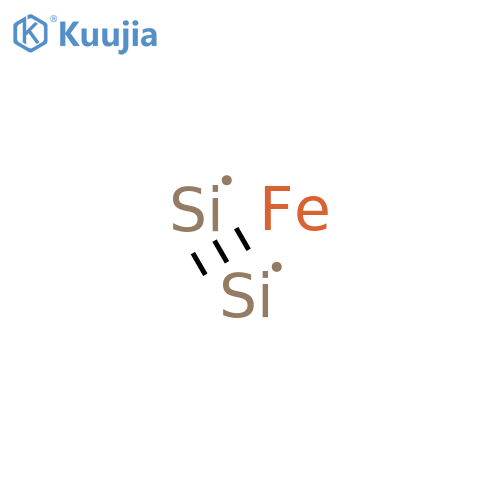

Ferrosilicon structure

商品名:Ferrosilicon

Ferrosilicon 化学的及び物理的性質

名前と識別子

-

- Iron silicide

- Ironsilicidegraypowder

- Iron disilicide

- Iron disilicon

- Iron silicon

- Ferrosilicon

- EINECS 234-671-8

- Iron bisilicide

- 99% pound not-20mesh

- DTXSID00892427

- Eisensilicid

- MFCD00016087

- Iron silicide (FeSi2)

- 12022-99-0

-

- MDL: MFCD00016087

- インチ: InChI=1S/Fe.2Si

- InChIKey: JRACIMOSEUMYIP-UHFFFAOYSA-N

- ほほえんだ: [Fe].[Si].[Si]

計算された属性

- せいみつぶんしりょう: 115.92000

- どういたいしつりょう: 111.888795

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 18.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 灰色粉末、無臭、正方晶

- 密度みつど: 4,75 g/cm3

- ゆうかいてん: 1220 °C (lit.)

- すいようせい: Insoluble in water.

- PSA: 0.00000

- LogP: -1.83490

- ようかいせい: 水に溶けない

Ferrosilicon セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S26-S37

- TSCA:Yes

- ちょぞうじょうけん:Ambient temperatures.

Ferrosilicon 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 752622-50G |

Iron disilicide |

12022-99-0 | 99.9% | 50g |

¥2536.05 | 2023-11-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-2648-50g |

Iron disilicide |

12022-99-0 | 99% | 50g |

3106.0CNY | 2021-07-10 | |

| Aaron | AR003RQI-100g |

Iron silicide |

12022-99-0 | 99% | 100g |

$105.00 | 2025-02-10 | |

| Aaron | AR003RQI-5g |

Iron silicide |

12022-99-0 | 99% | 5g |

$11.00 | 2025-02-10 | |

| A2B Chem LLC | AB74814-50g |

IRON SILICIDE |

12022-99-0 | 99% | 50g |

$327.00 | 2024-04-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 14022-5g |

Iron disilicide, 99.9% (metals basis) |

12022-99-0 | 99.9% | 5g |

¥483.00 | 2023-02-18 | |

| abcr | AB120703-10 g |

Iron silicide, 99%; . |

12022-99-0 | 99% | 10 g |

€70.80 | 2023-07-20 | |

| abcr | AB120703-50 g |

Iron silicide, 99%; . |

12022-99-0 | 99% | 50 g |

€251.00 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-2648-50g |

Iron disilicide |

12022-99-0 | 99% | 50g |

3106CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-2648-10g |

Iron disilicide |

12022-99-0 | 99% | 10g |

769CNY | 2021-05-08 |

Ferrosilicon 関連文献

-

Zhe Chen,Liangbiao Wang,Qinglin Cheng,Kailong Zhang,Xiaokai Song,Tao Mei,Taotao Yun,Jiali Dai CrystEngComm 2022 24 2748

-

J. Pola,M. Urbanová,D. Pokorná,S. Bakardjieva,J. ?ubrt,Z. Bastl,M. A. Gondal,H. M. Masoudi Dalton Trans. 2012 41 1727

-

Sujong Chae,Minseong Ko,Seungkyu Park,Namhyung Kim,Jiyoung Ma,Jaephil Cho Energy Environ. Sci. 2016 9 1251

-

Jianliang Gong,Lichao Sun,Yawen Zhong,Chunyin Ma,Lei Li,Suyuan Xie,Vladimir Svrcek Nanoscale 2012 4 278

-

Junjie Wang,Lifeng Cui,Shasha Li,Tingting Pu,Xueyou Fang,Shifei Kang,Xiaodong Zhang New J. Chem. 2020 44 1624

12022-99-0 (Ferrosilicon) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:12022-99-0)Ferrosilicon

清らかである:99%

はかる:50g

価格 ($):554.0